molecular formula C17H18N4O3S2 B4438381 ethyl [2-({[(6-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[(6-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No. B4438381
M. Wt: 390.5 g/mol
InChI Key: HTKXZGYQDXEFRN-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Both benzimidazole and imidazole have unique molecular structures that contribute to their chemical properties. Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antitumor Activity

Ethyl [2-({[(6-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate has shown promise as an antitumor agent. Researchers have synthesized related compounds with similar structural motifs and evaluated their efficacy against cancer cell lines. For instance, Yurttas et al. developed a derivative containing a benzothiazole ring and evaluated its antitumor potential against rat glioma (C6) and human hepatocellular carcinoma (HepG2) cells .

Corrosion Inhibition

Benzimidazole derivatives, including those with thiazole substituents, have been investigated as corrosion inhibitors. These compounds can protect metal surfaces from corrosion in aggressive environments. While specific studies on ethyl [2-({[(6-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate are limited, its structural features suggest potential for corrosion inhibition .

Bioactivity Against Cancer Cells

The presence of benzimidazole and thiazole rings in this compound hints at possible bioactivity. Researchers have synthesized related 2-phenylbenzimidazoles and studied their effects on cancer cell lines such as A549, MDA-MB-231, and PC3. The substituent groups play a crucial role in determining bioactivity .

properties

IUPAC Name

ethyl 2-[2-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-3-24-15(23)7-11-8-25-16(18-11)21-14(22)9-26-17-19-12-5-4-10(2)6-13(12)20-17/h4-6,8H,3,7,9H2,1-2H3,(H,19,20)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKXZGYQDXEFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [2-({[(6-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl [2-({[(6-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate
Reactant of Route 3
Reactant of Route 3
ethyl [2-({[(6-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate
Reactant of Route 4
Reactant of Route 4
ethyl [2-({[(6-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate
Reactant of Route 5
Reactant of Route 5
ethyl [2-({[(6-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate
Reactant of Route 6
Reactant of Route 6
ethyl [2-({[(6-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate

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